molecular formula C19H27ClN6O B8146327 3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 2088453-21-6

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B8146327
CAS No.: 2088453-21-6
M. Wt: 390.9 g/mol
InChI Key: STWVLEKJQQRGMO-GUYCJALGSA-N
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Description

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C19H27ClN6O and its molecular weight is 390.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

OATD-01 interacts with the enzymes AMCase and CHIT1 . It acts as a potent inhibitor of these enzymes, which have been implicated in the pathophysiology of obstructive and interstitial lung diseases . OATD-01 potently inhibited elevated chitinolytic activity in serum, induced sputum, and bronchoalveolar lavage fluid (BALf) collected from patients with idiopathic pulmonary fibrosis (IPF) .

Cellular Effects

OATD-01 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of AMCase and CHIT1 . These enzymes are highly expressed in BALf cells, particularly in macrophages . By inhibiting these enzymes, OATD-01 can potentially alter cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

OATD-01 exerts its effects at the molecular level primarily through its inhibitory action on AMCase and CHIT1 . It binds to these enzymes, inhibiting their activity and thereby reducing chitinolytic activity in the body . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of OATD-01 have been observed over time. Peak plasma concentrations of OATD-01 were achieved at 0.75-2.5h post dose . Inhibition of chitinolytic activity in plasma was observed for all doses of OATD-01 and was dose-responsive .

Dosage Effects in Animal Models

The effects of OATD-01 vary with different dosages in animal models . In the bleomycin-induced pulmonary fibrosis mouse model, OATD-01 administered in a therapeutic regimen from day 7, significantly reduced lung fibrosis . The anti-fibrotic effects of OATD-01 correlated with a significant reduction of the lung index .

Metabolic Pathways

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 interacts with the metabolic pathways involving these enzymes .

Transport and Distribution

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 interacts with the transporters or binding proteins associated with these enzymes .

Subcellular Localization

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 is localized to the compartments or organelles where these enzymes are active .

Properties

IUPAC Name

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWVLEKJQQRGMO-GUYCJALGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088453-21-6
Record name 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088453216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-((2S,5S)-5-(4-CHLOROBENZYL)-2-METHYLMORPHOLINO)PIPERIDIN-1-YL)-1H-1,2,4-TRIAZOL-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4D0G881CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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